(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride
Description
The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride is a stereochemically defined pyrrolidine-2-carboxamide derivative. Its structure includes:
- A (2S)-2-amino-3,3-dimethylbutanoyl moiety at position 1, contributing to rigidity and protease resistance due to steric hindrance from the dimethyl groups.
- A 4-(5-methylthiophen-2-yl)benzyl substituent on the amide nitrogen, providing hydrophobic and π-π stacking interactions.
- A hydrochloride salt formulation, improving aqueous solubility and bioavailability .
This compound is frequently utilized as a key component in proteolysis-targeting chimeras (PROTACs), leveraging its ability to recruit E3 ubiquitin ligases for targeted protein degradation .
Properties
Molecular Formula |
C23H32ClN3O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(5-methylthiophen-2-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H31N3O3S.ClH/c1-14-5-10-19(30-14)16-8-6-15(7-9-16)12-25-21(28)18-11-17(27)13-26(18)22(29)20(24)23(2,3)4;/h5-10,17-18,20,27H,11-13,24H2,1-4H3,(H,25,28);1H/t17-,18+,20-;/m1./s1 |
InChI Key |
JZELGHQODLAIRF-FLQNVMKHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiophene moiety, and the incorporation of various functional groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (C=O-N) is susceptible to hydrolysis under acidic or basic conditions, generating a carboxylic acid and an amine. This reaction is critical for understanding stability in biological systems and formulation considerations.
Reaction Conditions :
-
Acidic hydrolysis : Typically requires strong acids (e.g., HCl) and elevated temperatures.
-
Basic hydrolysis : Alkaline conditions (e.g., NaOH) with heat.
Products :
-
A carboxylic acid (from the amide bond cleavage).
-
A primary amine (from the pyrrolidine ring).
Relevance : Hydrolysis would alter the compound’s ability to interact with biological targets like the VHL protein, affecting its role in targeted protein degradation.
Reactivity of the Hydroxyl Group
The hydroxyl (-OH) group on the pyrrolidine ring can participate in:
-
Esterification : Reaction with acid chlorides or anhydrides to form esters.
-
Phosphorylation : Reaction with phosphorus reagents (e.g., ATP derivatives) to form phosphoester bonds.
-
Oxidation : Conversion to a ketone under oxidizing conditions (e.g., KMnO₄ or hydrogen peroxide).
Example Reaction :
Pyrrolidine Ring Reactivity
The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) may undergo:
-
Ring-opening reactions : Under basic or acidic conditions, especially if the hydroxyl group acts as a leaving group.
-
Alkylation : Substitution at the nitrogen center, though steric hindrance may limit this.
Conditions :
-
Strong acids/bases (e.g., H₂SO₄, NaOH).
-
Elevated temperatures.
Thiophene Substituent Stability
-
Electrophilic substitution : At positions para or meta to the methyl group.
-
Oxidation : Conversion to sulfone under strong oxidizing agents (e.g., H₂O₂ in acidic conditions).
Example Reaction :
Key Reaction Data Table
| Reaction Type | Conditions | Products | Biological/Chemical Impact |
|---|---|---|---|
| Hydrolysis | Acidic/basic + heat | Carboxylic acid + amine | Loss of VHL-binding capability |
| Esterification | Acid chlorides/anhydrides | Pyrrolidine ester | Altered solubility/pharmacokinetics |
| Oxidation (Pyrrolidine) | KMnO₄, H₂O₂ | Ketone derivative | Increased polarity; potential toxicity |
| Thiophene Oxidation | H₂O₂/H⁺ | Sulfone derivative | Stabilization of aromatic ring |
Research Findings
-
Biological Reactivity : The compound’s VHL-binding ability is critical for its role in protein degradation pathways (e.g., PROTAC technology) . Hydrolysis or oxidation would compromise this interaction.
-
Structural Analogues : Related compounds (e.g., MDK7526) share similar reactivity profiles but differ in substituents or stereochemistry, affecting stability and target affinity.
Scientific Research Applications
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
Biological Activity
The compound (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride , often referred to as Compound A , is a synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30N4O4S
- Molecular Weight : 446.57 g/mol
- CAS Number : 2244684-40-8
- Purity : >96% .
Compound A functions primarily as a PROTAC (Proteolysis Targeting Chimera) . This mechanism allows it to selectively target proteins for degradation through the ubiquitin-proteasome system. The compound's structure facilitates the recruitment of E3 ligases, which are crucial for marking specific proteins for degradation. This property makes it a promising candidate for therapeutic applications in diseases where protein dysregulation occurs, such as cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have indicated that Compound A exhibits significant anticancer activity:
- Inhibition of Tumor Growth : In vitro assays demonstrated that Compound A effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
- Mechanistic Studies : Research has shown that Compound A induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls .
Anti-inflammatory Effects
Recent research has also highlighted the anti-inflammatory properties of Compound A:
- Cytokine Inhibition : In models of inflammation, Compound A reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .
Case Study 1: Breast Cancer Model
In a preclinical study using a breast cancer xenograft model, administration of Compound A resulted in a significant reduction in tumor volume compared to control groups receiving vehicle treatment. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues .
Case Study 2: Neurodegenerative Disease Model
A study investigating the effects of Compound A on neuroinflammation in a mouse model of Alzheimer's disease demonstrated that treatment led to improved cognitive function and reduced amyloid plaque formation. The compound's ability to modulate inflammatory responses was considered a key factor in its neuroprotective effects .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O4S |
| Molecular Weight | 446.57 g/mol |
| CAS Number | 2244684-40-8 |
| Purity | >96% |
| Anticancer IC50 | 10 - 30 µM |
| Major Mechanism | PROTAC-mediated protein degradation |
| Anti-inflammatory Effect | Inhibition of TNF-alpha and IL-6 |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves sequential coupling reactions, stereochemical control, and purification. Key steps include:
- Acylation : Coupling the (2S)-2-amino-3,3-dimethylbutanoyl group to the pyrrolidine core under anhydrous conditions using HATU/DIPEA as coupling agents .
- Hydroxyl Group Protection : Temporary protection of the 4-hydroxy group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during subsequent steps .
- Final Deprotection and Salt Formation : Hydrochloride salt formation via treatment with HCl in dioxane .
Yield optimization strategies: - Use high-purity starting materials to reduce impurities.
- Monitor reaction progress via LC-MS to terminate reactions at optimal conversion .
- Employ column chromatography or preparative HPLC for purification .
Q. Which analytical techniques confirm stereochemical purity and structural integrity?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to verify stereochemical purity ≥98% .
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., 4-hydroxy group at δ 4.2 ppm) and absence of diastereomers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 748.82 for [M+H]+) and detects trace impurities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the amide bond .
- Reconstitution : Use anhydrous DMSO for solubility studies; avoid aqueous buffers unless immediately testing .
- Safety : Follow TCI America’s guidelines for PPE (gloves, lab coat, fume hood) during handling due to potential irritancy .
Advanced Research Questions
Q. What in vitro assays evaluate target engagement and proteasomal degradation efficiency (if applicable)?
- Methodological Answer :
- Western Blotting : Quantify target protein degradation (e.g., BRD4 or BET proteins) in cell lysates after 24-hour treatment .
- Cellular Viability Assays : Use CellTiter-Glo® to distinguish degradation-mediated cytotoxicity from off-target effects .
- Ubiquitin Pull-Down Assays : Confirm ternary complex formation (compound-E3 ligase-target protein) via immunoprecipitation .
- Negative Controls : Co-treatment with proteasome inhibitors (e.g., MG-132) to validate degradation pathways .
Q. How to resolve batch-to-batch variability in biological activity data?
- Methodological Answer :
- Impurity Profiling : Compare HPLC chromatograms (e.g., detect hydrolyzed byproducts at Rt 8.2 min vs. 10.5 min for the parent compound) .
- Stability Studies : Accelerated degradation studies (40°C/75% RH for 14 days) to identify labile functional groups (e.g., ester vs. amide bonds) .
- Bioassay Replicates : Use internal controls (e.g., reference inhibitors) across batches to normalize activity data .
Q. What computational methods predict binding affinity, and how are they validated?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., VHL E3 ligase) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- Experimental Validation :
- SPR (Surface Plasmon Resonance): Measure kinetic constants (KD) .
- ITC (Isothermal Titration Calorimetry): Confirm thermodynamic binding parameters .
Q. How to structurally modify the compound to improve pharmacokinetics without losing potency?
- Methodological Answer :
- Permeability Enhancement : Introduce PEG linkers or reduce polar surface area via methyl substitutions on the thiophene ring .
- Metabolic Stability : Replace labile groups (e.g., ester → amide) using metabolite identification via LC-MS/MS in hepatocyte assays .
- In Vivo Validation : PK/PD studies in rodent models to compare AUC and half-life of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
